Cas no 2271054-95-4 (Lifitegrast Impurity A)

Lifitegrast Impurity A 化学的及び物理的性質
名前と識別子
-
- L-Phenylalanine, N-[(5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl)carbonyl]-3-(methylsulfonyl)-, hydrochloride (1:1)
- Lifitegrast Impurity AQ: What is Lifitegrast Impurity A Q: What is the CAS Number of Lifitegrast Impurity A Q: What is the storage condition of Lifitegrast Impurity A
- Lifitegrast Impurity A
-
- インチ: 1S/C20H20Cl2N2O5S.ClH/c1-30(28,29)13-4-2-3-11(7-13)8-16(20(26)27)24-19(25)17-15(21)9-12-10-23-6-5-14(12)18(17)22;/h2-4,7,9,16,23H,5-6,8,10H2,1H3,(H,24,25)(H,26,27);1H/t16-;/m0./s1
- InChIKey: WWMLLTWFGDKMDF-NTISSMGPSA-N
- ほほえんだ: ClC1C(=C(Cl)C=C2CNCCC=12)C(=O)N[C@H](C(=O)O)CC1C=CC=C(S(=O)(=O)C)C=1.Cl
Lifitegrast Impurity A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L439430-500mg |
Lifitegrast Impurity A |
2271054-95-4 | 500mg |
$ 1200.00 | 2023-09-07 | ||
TRC | L439430-250mg |
Lifitegrast Impurity A |
2271054-95-4 | 250mg |
$919.00 | 2023-05-18 |
Lifitegrast Impurity A 関連文献
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Lifitegrast Impurity Aに関する追加情報
Introduction to Lifitegrast Impurity A (CAS No: 2271054-95-4)
Lifitegrast Impurity A, chemically designated as (1S,3S)-N-(5-fluoropyridin-3-yl)-3-hydroxyadamantane-1-carboxamide, is a significant byproduct in the synthesis of Lifitegrast (CAS No: 1079324-98-5), a well-known small molecule used in the treatment of moderate-to-severe atopic keratoconjunctivitis. This compound has garnered considerable attention due to its implications in pharmaceutical quality control and potential therapeutic applications. The structural uniqueness of Lifitegrast Impurity A arises from itsadamantane core, which contributes to its distinct pharmacokinetic and pharmacodynamic properties.
The synthesis of Lifitegrast Impurity A typically involves multi-step organic reactions, including condensation, hydrolysis, and fluorination processes. Understanding the formation pathways of this impurity is crucial for optimizing the production process of Lifitegrast, ensuring high purity and efficacy. Recent advancements in analytical chemistry have enabled more precise identification and quantification of Lifitegrast Impurity A using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
One of the most intriguing aspects of Lifitegrast Impurity A is its potential biological activity. While primarily considered an impurity, studies have suggested that it may exhibit immunomodulatory effects similar to those of the parent compound. This has opened up new avenues for research into novel therapeutic agents derived from structural analogs of Lifitegrast Impurity A. For instance, researchers have explored modifications to the adamantane core to enhance binding affinity to target receptors while minimizing off-target effects.
The pharmacological profile of Lifitegrast Impurity A has been extensively studied in preclinical models. Notably, it has shown promise in reducing inflammatory responses by modulating the activity of lymphocyte function-associated antigen-1 (LFA-1), a key integrin involved in immune cell adhesion and migration. This mechanism aligns with the therapeutic action of Lifitegrast, which is used to treat allergic eye diseases by inhibiting LFA-1-mediated inflammation.
In terms of regulatory considerations, pharmaceutical manufacturers must adhere to stringent guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) regarding impurities in drug products. The presence of Lifitegrast Impurity A above certain thresholds can lead to rejection of batches or necessitate additional purification steps. Consequently, there is significant interest in developing cost-effective and scalable methods for impurity removal without compromising the yield or quality of the active pharmaceutical ingredient (API).
Recent research has highlighted the role of computational chemistry in predicting and mitigating impurities during drug synthesis. Molecular modeling techniques have been employed to simulate interactions between reactants and catalysts, thereby identifying potential sources of Lifitegrast Impurity A. These insights have led to process optimizations that minimize impurity formation while maintaining high product yields.
The environmental impact of producing and disposing of pharmaceutical intermediates like Lifitegrast Impurity A is another critical consideration. Efforts are underway to develop greener synthetic routes that reduce waste generation and hazardous byproducts. For example, biocatalytic methods using engineered enzymes have shown promise in facilitating selective transformations that favor the formation of the desired product over impurities.
Future directions in the study of Lifitegrast Impurity A include exploring its potential as a lead compound for drug discovery. By leveraging structure-activity relationship (SAR) studies, researchers aim to design derivatives with enhanced therapeutic efficacy and reduced side effects. Additionally, investigating the metabolic pathways that lead to the formation of this impurity could provide valuable insights into drug metabolism and toxicity.
The integration of artificial intelligence (AI) and machine learning (ML) into pharmaceutical research has revolutionized impurity profiling. AI algorithms can analyze large datasets from synthetic experiments to predict impurity formation patterns, enabling more efficient process development. These technologies are particularly valuable in complex synthetic routes where multiple reaction pathways contribute to product formation.
Collaborative efforts between academia and industry have accelerated progress in understanding Lifitegrast Impurity A. Joint ventures often combine expertise in synthetic chemistry, analytical methods, and regulatory affairs to address challenges related to impurities in drug development. Such collaborations foster innovation and ensure that pharmaceutical products meet stringent quality standards.
In conclusion, Lifitegrast Impurity A represents more than just a byproduct; it is a compound with significant scientific and therapeutic implications. Continued research into its properties, synthesis pathways, and potential applications will undoubtedly contribute to advancements in both drug development and analytical chemistry.
2271054-95-4 (Lifitegrast Impurity A) 関連製品
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)
- 16510-28-4(1-Chloro-4-(cyclopropylmethyl)benzene)
- 1258695-73-6(2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide)
- 2229031-56-3(2-methyl-2-(2-methyl-5-nitrophenyl)propan-1-amine)
- 933219-17-1(N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)
- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)
- 10496-92-1(2-(hydroxymethyl)-4,5-dimethylphenol)
- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)
- 1171555-50-2(2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)